4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-5,8-dimethoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-7-3-4-8(18-2)11-9(7)10(13)6(5-14-11)12(15)16/h3-5H,1-2H3,(H2,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMCTBJKUQVFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=NC2=C(C=C1)OC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Quinoline Formation
The foundational step involves reacting 3,6-dimethoxyaniline (IIa) with ethyl propynoate (III) in the presence of formic acid and rhodium acetate under nitrogen at 20–30°C. This one-pot process proceeds via formylation followed by a rhodium-catalyzed C–H insertion, yielding ethyl 5,8-dimethoxyquinoline-3-carboxylate (Ia) .
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Rhodium acetate (recyclable) |
| Temperature | 25°C |
| Time | 5–6 hours |
| Yield | >80% |
This method avoids traditional cyclization agents like polyphosphoric acid, offering superior efficiency and scalability.
Intermediate Functionalization
To introduce the amino group at position 4, Ia undergoes nitration. Using a mixture of nitric acid and sulfuric acid at 0°C, ethyl 4-nitro-5,8-dimethoxyquinoline-3-carboxylate (Ib) is obtained. Reduction of the nitro group via catalytic hydrogenation (H₂/Pd-C in ethanol) yields ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate (Ic) .
Key Data
- Nitration Yield : 65–70%
- Reduction Yield : 85–90%
Carboxylic Acid Formation
Ester Hydrolysis
The ethyl ester (Ic) is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2M, reflux, 4 hours). Acidification with HCl precipitates this compound (IV) .
Optimized Hydrolysis Conditions
| Parameter | Value |
|---|---|
| Base | NaOH (2M) |
| Temperature | 100°C |
| Time | 4 hours |
| Yield | 75–80% |
Alternative Synthesis Routes
Halogenation-Amination Strategy
An alternative pathway involves brominating Ia at position 4 using N-bromosuccinimide (NBS) in DMF, followed by palladium-catalyzed amination (Buchwald-Hartwig conditions) with ammonia.
Reaction Sequence
- Bromination : Ia → Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate (Id) (Yield: 70%).
- Amination : Id + NH₃ → Ic (Yield: 60–65%).
Direct Amination of Quinoline Core
Recent advances in C–H activation allow direct amination of the quinoline core. Using a copper(I) catalyst and hydroxylamine-O-sulfonic acid, position 4 is aminated without pre-functionalization. However, this method yields <50% and requires further optimization.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Rh-catalyzed cyclization | High yield (>80%), recyclable catalyst | Requires nitro group reduction |
| Halogenation-amination | Regioselective amination | Multi-step, moderate yields |
| Direct C–H amination | Fewer steps | Low yield, harsh conditions |
The rhodium-catalyzed route remains the most industrially viable due to its high efficiency and compatibility with scale-up.
Applications and Derivatives
This compound serves as a precursor for antibiotics like oxolinic acid. For example, N-alkylation with ethyl trifluoromethanesulfonate followed by oxidation with K₃Fe(CN)₆ yields oxolinic acid (V) .
Reaction Scheme
$$ \text{(Ic)} \xrightarrow[\text{EtOTf}]{\text{50°C}} \text{Alkylated intermediate} \xrightarrow[\text{K}3\text{Fe(CN)}6]{\text{NaOH}} \text{Oxolinic acid (V)} $$
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group or other substituents on the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Overview : The compound exhibits notable antibacterial properties, making it a candidate for developing new antimicrobial agents. Research has shown that quinoline derivatives can inhibit the growth of various bacterial strains.
In Vitro Studies : Studies have demonstrated that 4-amino-5,8-dimethoxyquinoline-3-carboxylic acid effectively inhibits both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The mechanism of action may involve the disruption of bacterial DNA synthesis or interference with metabolic pathways, which is common among quinoline derivatives.
Anticancer Properties
Overview : The compound has shown potential as an anticancer agent. Studies indicate that it can inhibit cancer cell proliferation and induce apoptosis.
Mechanism of Action : It is believed to activate caspases and modulate cell cycle regulators, leading to increased apoptosis in cancer cells. For instance, related studies have shown that quinoline derivatives can disrupt the cell cycle at the G2/M phase.
Case Studies : In vitro studies on human colorectal cancer cell lines (Caco-2 and HCT-116) revealed the following results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Caco-2 | < 10 | Induces apoptosis via caspase activation |
| Other Quinoline Derivatives | HCT-116 | < 5 | Cell cycle arrest at G2/M phase |
These findings suggest strong anticancer activity with minimal toxicity to normal cells.
Anti-inflammatory Effects
Emerging research indicates that quinoline compounds may possess anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits. The specific mechanisms by which this compound exerts anti-inflammatory effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines.
Antiviral Activity
Some studies suggest that derivatives similar to this compound exhibit antiviral properties against viruses such as HIV. The proposed mechanism involves the inhibition of viral replication through interference with viral integrase activity, highlighting its potential as a therapeutic agent in virology.
Mechanism of Action
The mechanism of action of 4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Shares the amino group at the 4th position but lacks the methoxy and carboxylic acid groups.
5,8-Dimethoxyquinoline: Contains methoxy groups at the 5th and 8th positions but lacks the amino and carboxylic acid groups.
Quinoline-3-carboxylic acid: Has a carboxylic acid group at the 3rd position but lacks the amino and methoxy groups.
Uniqueness
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel quinoline derivatives with potential therapeutic benefits .
Biological Activity
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound is characterized by its unique structural features, including an amino group, two methoxy groups, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 232.24 g/mol.
Biological Activity Overview
The biological activity of this compound has been studied extensively, revealing its potential in various therapeutic applications:
- Antimicrobial Properties : This compound exhibits significant antibacterial activity against various pathogens. Studies have shown that quinoline derivatives can inhibit bacterial growth by interfering with DNA synthesis and cell division processes.
- Anticancer Activity : Research indicates that this compound may act as an inhibitor of protein tyrosine kinases (PTKs), which are often deregulated in cancerous cells. By inhibiting these kinases, the compound may help to prevent the abnormal growth of cells associated with tumors .
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes such as signal transduction and gene expression .
- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells by activating caspases and affecting cell cycle progression. This has been observed in various cancer cell lines, including those derived from leukemia and colon cancer .
Comparative Biological Activity of Quinoline Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Effective against Gram-positive and Gram-negative bacteria | Inhibits PTK activity in cancer cells | Enzyme inhibition, apoptosis induction |
| 5,8-Dimethylquinoline-3-carboxylic acid | Moderate antibacterial effects | Limited anticancer properties | Unknown |
| 4-Aminoquinoline-3-carboxylic acid | High antimicrobial potency | Moderate anticancer effects | DNA synthesis inhibition |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoline derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was particularly effective against leukemia (MOLT-4) and colon cancer (SW620) cell lines, with IC50 values indicating potent cytotoxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-5,8-dimethoxyquinoline-3-carboxylic acid derivatives, and how can reaction yields be optimized?
- Methodology :
-
Step 1 : Start with nitro-substituted intermediates. Reduce nitro groups using 80% hydrazine hydrate and 10% Pd/C in isopropanol under reflux to yield amino derivatives (92% efficiency reported) .
-
Step 2 : For carboxylation, employ acyl chloride intermediates synthesized via SOCl₂ reflux, followed by coupling with amines (e.g., 3-(dimethylamino)-1-propylamine) using triethylamine as a base .
-
Optimization : Use dichloromethane for reactions involving poorly soluble intermediates to avoid purification delays. Monitor purity via HPLC (>95% threshold) .
- Data Table :
| Intermediate | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitro → Amino | Hydrazine/Pd/C | 92 | >95% |
| Acyl Chloride | SOCl₂, reflux | 85–90 | 90–95% |
Q. How can structural characterization be performed for quinoline-3-carboxylic acid derivatives?
- Methodology :
- 1H/13C-NMR : Assign peaks using DMSO-d₆ solvent. Key signals:
- Quinoline C2-H proton at δ 8.72 ppm (singlet) .
- Carboxylic acid protons absent (deuterated solvents) .
- HRMS : Confirm molecular weight with <2 ppm error .
- HPLC : Use C18 columns with acetonitrile/water gradients for purity validation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide antibacterial optimization of this compound analogs?
- Methodology :
-
Bioactivity Assay : Test against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli) strains using agar diffusion. Compare inhibition zones to ampicillin/gentamycin .
-
Key Modifications :
-
Substituent Effects : Methoxy groups at positions 5/8 enhance membrane penetration (logP optimization) .
-
Amine Side Chains : 3-(Dimethylamino)propyl groups improve solubility and MRSA activity (MIC reduction by 50% vs. parent compound) .
- Data Table :
| Compound | MRSA Inhibition Zone (mm) | E. coli MIC (µg/mL) |
|---|---|---|
| 5a5 (Morpholine) | 18 | 32 |
| 5a6 (DiMe-amine) | 22 | 28 |
Q. What strategies resolve contradictions in pharmacokinetic data for quinoline-3-carboxylic acid metabolites?
- Methodology :
- Metabolite Profiling : Use Agilent 1260 HPLC with ESI-MS to identify 5 metabolites. Compare retention times and fragmentation patterns .
- Half-Life Discrepancies : If t₁/₂ varies between studies, check:
- Species Differences : Rat vs. human liver microsomes .
- Dosing Route : Intravenous vs. oral administration affects AUC (e.g., 150.9 µg·h/mL in rats) .
Experimental Design Challenges
Q. How to address instability of this compound under basic conditions?
- Methodology :
- pH Control : Maintain reaction pH <7.5 to prevent decarboxylation. Use phosphate buffers (pH 6.8) for in vitro assays .
- Storage : Store at -20°C in amber vials under nitrogen to block photodegradation and oxidation .
Q. What computational tools predict interactions between quinoline-3-carboxylic acids and bacterial targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to S. aureus DNA gyrase (PDB: 2XCT). Prioritize compounds with ΔG < -9 kcal/mol .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?
- Resolution Framework :
Assay Variability : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and agar composition .
Structural Verification : Recheck NMR assignments (e.g., C2-H vs. C3-H misidentification) .
Batch Consistency : Confirm reagent purity (e.g., Pd/C activity in nitro reductions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
